molecular formula C13H13N3O3 B5757220 METHYL 3-{[2-(1H-IMIDAZOL-1-YL)ACETYL]AMINO}BENZOATE

METHYL 3-{[2-(1H-IMIDAZOL-1-YL)ACETYL]AMINO}BENZOATE

Cat. No.: B5757220
M. Wt: 259.26 g/mol
InChI Key: SKUDFCJZLPVNMY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{[2-(1H-IMIDAZOL-1-YL)ACETYL]AMINO}BENZOATE typically involves the formation of the imidazole ring followed by the attachment of the benzoate group. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . This process can be catalyzed by nickel and involves proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{[2-(1H-IMIDAZOL-1-YL)ACETYL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce reduced imidazole derivatives .

Scientific Research Applications

METHYL 3-{[2-(1H-IMIDAZOL-1-YL)ACETYL]AMINO}BENZOATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s imidazole ring is a key component in many biologically active molecules, including enzymes and receptors.

    Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.

    Industry: The compound is used in the development of new materials and catalysts

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 3-{[2-(1H-IMIDAZOL-1-YL)ACETYL]AMINO}BENZOATE is unique due to its specific structure, which combines the imidazole ring with a benzoate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 3-[(2-imidazol-1-ylacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-19-13(18)10-3-2-4-11(7-10)15-12(17)8-16-6-5-14-9-16/h2-7,9H,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUDFCJZLPVNMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)CN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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